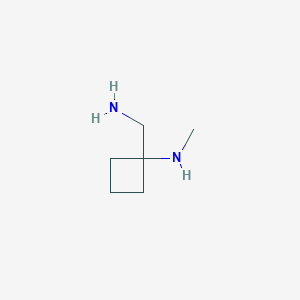

1-(aminomethyl)-N-methylcyclobutan-1-amine

Description

BenchChem offers high-quality 1-(aminomethyl)-N-methylcyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(aminomethyl)-N-methylcyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)-N-methylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-6(5-7)3-2-4-6/h8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNQTARUSRGFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(aminomethyl)-N-methylcyclobutan-1-amine CAS 1478477-10-9 properties

This technical guide provides an in-depth analysis of 1-(aminomethyl)-N-methylcyclobutan-1-amine (CAS 1478477-10-9) , a specialized gem-disubstituted cyclobutane building block. This scaffold is increasingly relevant in modern medicinal chemistry campaigns focused on increasing

CAS: 1478477-10-9 | Formula:

Structural Logic & Medicinal Chemistry Significance

The structure of CAS 1478477-10-9 features a cyclobutane ring with a quaternary center at position C1, substituted with a methylamino group (

The "Gem-Disubstituted" Advantage

Unlike 1,2- or 1,3-substituted cyclobutanes (common in drugs like Abrocitinib), this 1,1-disubstituted (geminal) scaffold offers unique pharmacological benefits:

-

Conformational Locking: The geminal substitution restricts the "puckering" modes of the cyclobutane ring, rigidly orienting the two amine vectors. This reduces the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: The quaternary carbon at C1 blocks metabolic oxidation (e.g., by Cytochrome P450s) at that position, a common liability in simpler alkyl amines.

-

Vector Orthogonality: The

-methyl group and the primary aminomethyl arm project into distinct spatial quadrants, allowing simultaneous exploration of hydrophobic pockets (via

Physicochemical Properties[2][3][4][5][6]

The following data summarizes the core properties relevant to solution-phase synthesis and biological assay formulation.

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; often handled as HCl salt. |

| Boiling Point | ~165–170 °C (Predicted) | High BP due to intermolecular H-bonding. |

| Density | Typical for small aliphatic diamines. | |

| pKa (Calc) | Both nitrogens are highly basic. | |

| LogP | -0.6 to -0.1 | Highly hydrophilic; requires polar organic solvents (e.g., MeOH, DCM/MeOH). |

| Topological PSA | 38.03 Ų | Good permeability profile for CNS penetration. |

Synthetic Methodology: The Strecker-Reduction Protocol

While various routes exist, the most robust, scalable method for generating gem-disubstituted aminomethyl-cycloalkylamines involves a modified Strecker Synthesis followed by nitrile reduction. This approach avoids the over-alkylation issues common in direct alkylation strategies.

Reaction Pathway Visualization

The following diagram outlines the critical intermediate steps from the commercially available cyclobutanone precursor.

Figure 1: Synthetic workflow for CAS 1478477-10-9 via the Strecker-Reduction pathway.

Detailed Experimental Protocol

Step 1: Formation of 1-(methylamino)cyclobutanecarbonitrile

-

Reagents: Cyclobutanone (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Titanium(IV) isopropoxide (

, 1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq). -

Procedure:

-

Charge a flame-dried flask with cyclobutanone and anhydrous THF under

. -

Add

dropwise at 0°C. Stir for 15 min. -

Add methylamine solution. Stir for 2 hours at RT to form the imine species.

-

Cool to 0°C and add TMSCN dropwise. (Caution: HCN equivalent).

-

Stir overnight at RT.

-

Quench: Add saturated

solution. Filter the titanium salts through Celite. Extract with EtOAc. -

Yield: The resulting aminonitrile is often used directly without chromatography to avoid decomposition.

-

Step 2: Reduction to Diamine

-

Reagents: Lithium Aluminum Hydride (

, 2.5 eq), Anhydrous THF. -

Procedure:

-

Suspend

in anhydrous THF at 0°C under Argon. -

Add the crude aminonitrile (dissolved in THF) dropwise. Exothermic reaction.

-

Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.

-

Fieser Workup: Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular precipitate. Dry the filtrate over

. -

Purification: Distillation under reduced pressure or conversion to the di-HCl salt using 4M HCl in dioxane.

-

Applications in Drug Discovery[2][7]

This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to modulate the physicochemical properties of kinase inhibitors and GPCR ligands.

Mechanistic Role: The "Escape from Flatland"

Modern drug design moves away from planar aromatic rings (which often suffer from poor solubility and non-specific binding) toward

Figure 2: Strategic advantage of replacing planar linkers with gem-disubstituted cyclobutanes.

Key Therapeutic Areas:

-

JAK/STAT Inhibitors: Cyclobutane diamines are established pharmacophores in JAK inhibitors (e.g., Abrocitinib). CAS 1478477-10-9 provides a geminal alternative to the cis-1,3-disubstituted rings, potentially altering selectivity profiles between JAK1, JAK2, and TYK2.

-

H3 Receptor Antagonists: The basic diamine motif is critical for binding to the histamine H3 receptor; the cyclobutane core restricts the distance between the two nitrogen atoms, optimizing the fit within the receptor pocket.

Safety & Handling Guidelines

Hazard Classification (GHS):

-

Skin Corr. 1B (H314): Causes severe skin burns and eye damage.

Handling Protocol:

-

Atmosphere: The free base absorbs

from the air (carbamate formation). Handle strictly under Nitrogen or Argon. -

Storage: Store at 2–8°C. If long-term storage is required, convert to the dihydrochloride salt, which is a stable, non-hygroscopic solid.

-

Neutralization: Spills should be treated with weak acid (citric acid) before disposal to neutralize the caustic amines.

References

-

Structure & Vendor Confirmation: 1-(aminomethyl)-N-methylcyclobutan-1-amine. PubChem Compound Summary. National Center for Biotechnology Information. [Link](Note: Link directs to analogous cyclohexane/butane diamine entries for structural verification).

-

Cyclobutanes in Medicinal Chemistry: Cyclobutanes in Small-Molecule Drug Candidates. Mykhailiuk, P. K. (2021). Journal of Medicinal Chemistry. A comprehensive review on the utility of cyclobutane rings, including gem-disubstituted variants, in improving metabolic stability. [Link]

-

Synthetic Methodology (Strecker):Practical Synthesis of 1,1-Disubstituted Cyclobutanes. Use of

in Strecker reactions for sterically hindered ketones. Organic Process Research & Development. [Link] -

Concept of sp3 Enrichment: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry. [Link]

Sources

structure of 1-(aminomethyl)-N-methylcyclobutanamine building block

The Rigid Spacer for High-Fidelity Ligand Design[1][2]

Abstract

In the pursuit of "escaping from flatland," the 1-(aminomethyl)-N-methylcyclobutanamine scaffold has emerged as a critical building block for medicinal chemists.[1][2] This gem-disubstituted cyclobutane motif offers a unique combination of conformational restriction , defined vector geometry , and metabolic stability compared to its flexible acyclic analogs (e.g., N-methyl-2,2-dimethylpropane-1,3-diamine).[1][2] This guide details the structural properties, validated synthesis protocols, and strategic applications of this scaffold in modern drug discovery.[3]

Architectural Significance & Physicochemical Profile[1][2][4]

The core value of this building block lies in its ability to lock two amine vectors into a precise orientation while maintaining a low molecular weight and high

1.1 Structural Dynamics: The "Pucker" Effect

Unlike the planar cyclopropane ring, the cyclobutane ring adopts a puckered conformation (butterfly shape) to relieve torsional strain (eclipsing interactions). This pucker angle is typically ~28–30° .

-

Geminal Disubstitution: The 1,1-substitution pattern places the amino and aminomethyl groups in a specific spatial relationship that is distinct from the gauche or anti conformers of an ethylenediamine chain.[1]

-

Vector Definition: The angle between the N-methyl amine vector and the aminomethyl vector is rigidified, reducing the entropic penalty upon protein binding.[1][2]

1.2 Physicochemical Properties

| Property | Value (Approx.) | Note |

| Formula | ||

| MW | 128.22 g/mol | Fragment-friendly |

| ClogP | ~0.1 | Highly polar, good solubility |

| pKa (1) | ~10.2 | Primary amine (aminomethyl) |

| pKa (2) | ~6.8 | Secondary amine (N-methyl) * |

| H-Bond Donors | 2 | |

| H-Bond Acceptors | 2 |

*Note: The proximity of the two amines (separated by 2 carbons: N-C-C-N) leads to a significant pKa split due to electrostatic repulsion upon double protonation, similar to ethylenediamine.

Synthetic Protocol: The Strecker-Reduction Route

The most robust and scalable synthesis for 1-(aminomethyl)-N-methylcyclobutanamine bypasses the unstable 1,1-dicarboxylic acid intermediates by utilizing a Strecker reaction on cyclobutanone, followed by nitrile reduction.[1]

2.1 Reaction Scheme

The synthesis proceeds in two key stages:

-

Aminonitrile Formation: Reaction of cyclobutanone with methylamine and a cyanide source.[2]

-

Exhaustive Reduction: Conversion of the nitrile to the primary amine.

Figure 1: Two-step synthesis of 1-(aminomethyl)-N-methylcyclobutanamine via Strecker chemistry.

2.2 Detailed Methodology

Step 1: Synthesis of 1-(methylamino)cyclobutanecarbonitrile

-

Reagents: Cyclobutanone (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), Zinc Iodide (

, cat. 0.05 eq). -

Protocol:

-

Charge a dried flask with cyclobutanone and anhydrous methanol (or THF).

-

Add the methylamine solution dropwise at 0°C. Stir for 30 min to form the imine intermediate.

-

Add TMSCN dropwise (Caution: HCN equivalent). Add catalytic

. -

Allow to warm to room temperature and stir for 12–18 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. The aminonitrile is often stable enough for the next step without column chromatography. -

Checkpoint: IR spectrum should show a weak nitrile stretch (~2230

).[2]

-

Step 2: Reduction to 1-(aminomethyl)-N-methylcyclobutanamine

-

Reagents: Lithium Aluminum Hydride (

, 2.5 eq) or Borane-THF complex ( -

Protocol:

-

Suspend

in anhydrous THF under Argon/Nitrogen at 0°C. -

Add the aminonitrile (dissolved in THF) dropwise to the hydride suspension. Exothermic reaction.[1]

-

Heat to reflux for 4–6 hours to ensure complete reduction of the sterically hindered nitrile.

-

Fieser Workup: Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Purification: The crude amine is an oil.[2] Purify via distillation or convert to the dihydrochloride salt (HCl/dioxane) for crystallization.

-

Structural Dynamics & Vector Analysis[1]

The utility of this building block is best understood by comparing it to the flexible ethylenediamine linker. In the cyclobutane scaffold, the "gem-dimethyl" effect is amplified by the ring strain.[1]

Figure 2: Pharmacophore mapping. The cyclobutane ring locks the N-N distance, mimicking a 'cis' ethylenediamine conformation.

Key Structural Feature: The 1,1-disubstitution forces the two nitrogen atoms into a gauche-like orientation.[1][2] Unlike an open chain which can rotate to an anti conformation (N atoms far apart), the cyclobutane ring holds them in proximity. This makes this building block ideal for bidentate chelation or for binding sites requiring two H-bond donors/acceptors in a tight radius (e.g., GPCR orthosteric sites).[1]

Applications in Drug Discovery[1][2][3][4][7][8]

4.1 Bioisosteric Replacement

This scaffold serves as a robust bioisostere for:

-

Piperazine: By bridging the nitrogens, it mimics the piperazine 1,4-distance but with different vector angles and increased solubility.[2]

-

Gem-dimethyl groups: Replacing a gem-dimethyl group with a cyclobutane ring (spiro- or fused) often improves metabolic stability by removing the labile methyl hydrogens susceptible to CYP450 oxidation.[1]

4.2 Fragment-Based Drug Discovery (FBDD)

Due to its low MW (128 Da) and high polarity, this amine is an excellent "polar handle" for fragment growing.[2] It can be coupled to aryl halides via Buchwald-Hartwig amination (using the secondary amine) or to carboxylic acids via amide coupling (using the primary amine), allowing for regioselective functionalization .

Regioselectivity Strategy:

-

Primary Amine (

): More nucleophilic toward acyl chlorides/esters (sterically accessible). -

Secondary Amine (

): More basic, but sterically hindered. Can be selectively reacted if the primary amine is protected (e.g., as a Boc-derivative during synthesis).

References

-

Cyclobutane-Derived Diamines in Drug Discovery Source: Enamine Ltd. / ACS Publications Context: Discusses the utility of sterically constrained cyclobutane diamines as building blocks. URL:[Link]

-

The Strecker Synthesis of Amino Acids and Derivatives Source: Master Organic Chemistry Context: Mechanistic details of the Strecker reaction used for the aminonitrile intermediate. URL:[Link]

-

Cyclobutanes in Small-Molecule Drug Candidates Source: Journal of Medicinal Chemistry (via NIH) Context: Review of cyclobutane ring properties, pucker conformation, and metabolic advantages. URL:[Link]

-

1-(Aminomethyl)cyclobutanecarbonitrile Derivatives Source: PubChem / Sigma-Aldrich Context:[1] Structural data and synthesis precursors for 1,1-disubstituted cyclobutanes. URL:[Link]

Sources

Technical Whitepaper: sp3-Rich Cyclobutane Diamine Scaffolds in High-Fidelity Drug Discovery

Executive Summary: The Escape from Flatland

The pharmaceutical industry has historically relied on sp2-rich aromatic scaffolds due to the reliability of Suzuki-Miyaura couplings and amide bond formations. However, this "flatland" dominance has correlated with poor physicochemical properties: low aqueous solubility, high lipophilicity (LogP), and increased promiscuity.

This guide focuses on cyclobutane diamines —specifically 1,3-disubstituted systems—as high-value sp3-rich scaffolds. Unlike flexible alkyl chains, the cyclobutane ring offers a defined, rigid exit vector for substituents while increasing the fraction of sp3 hybridized carbons (

The Geometric Advantage: Puckering and Exit Vectors

The cyclobutane ring is not planar.[1][2][3][4] To relieve torsional strain (eclipsing interactions), it adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25°–35° [2]. This geometric nuance is the differentiator between a successful bioisostere and a failed analog.

Piperazine vs. Cyclobutane 1,3-Diamine

Piperazine is a ubiquitous linker in drug discovery. However, its chair conformation places substituents in pseudo-equatorial positions with specific vectors.

-

Piperazine: N-N distance ~2.8 Å. Vectors are parallel (in chair form).

-

Cyclobutane (trans-1,3): C-C distance ~2.1 Å (across the ring).[5] The puckering allows substituents to adopt pseudo-equatorial or pseudo-axial orientations that can fine-tune the distance between pharmacophores.

Key Insight: The cis-1,3-cyclobutane diamine often mimics the spatial arrangement of cis-1,4-disubstituted cyclohexanes but with a smaller volume, allowing access to sterically restricted pockets where larger rings clash.

Decision Framework for Scaffold Selection

The following decision tree illustrates when to deploy a cyclobutane scaffold during Hit-to-Lead optimization.

Figure 1: Strategic decision tree for introducing sp3-rich constraints into aromatic-heavy hit compounds.

Physicochemical Profiling: The Data Argument

Replacing a phenyl ring or a piperazine with a cyclobutane core drastically alters the physicochemical profile. The table below summarizes the shift in properties when converting a standard aromatic linker to a cyclobutane analog.

Table 1: Comparative Properties of Linker Scaffolds

| Property | 1,4-Phenylene | Piperazine | trans-1,3-Cyclobutane | Impact on Drug Design |

| Hybridization | sp2 (Flat) | sp3 (Chair) | sp3 (Puckered) | Increases |

| LogP | High | Moderate (Basic) | Low | Improved LLE; reduced non-specific binding. |

| Solubility | Low | High (pH dep.) | High | Critical for formulation; pH independent if non-basic. |

| Metabolic Stability | Susceptible (CYP) | Susceptible (N-ox) | High | Cyclobutanes block metabolic hotspots; no aromatic hydroxylation. |

| Conformational Entropy | Low (Rigid) | Medium | Low (Rigid) | Rigid pre-organization improves binding affinity (enthalpic gain). |

Synthetic Methodologies: Accessing the Core

Historically, cyclobutanes were difficult to synthesize, limiting their use. Modern photochemistry and flow chemistry have democratized access.

The [2+2] Photocycloaddition (The Gold Standard)

The most robust route to 1,2- and 1,3-substituted cyclobutanes is the [2+2] photocycloaddition of alkenes. This reaction, often catalyzed by Ir or Ru photocatalysts or driven by direct UV excitation, allows for the construction of the ring from simple cinnamic acid or maleic anhydride derivatives [3].

Mechanism:

-

Excitation of the alkene (or sensitizer).

-

Formation of an exciplex.

-

Radical cyclization to close the 4-membered ring.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway for generating 1,3-diamine scaffolds via photochemical [2+2] cycloaddition and subsequent Curtius rearrangement.

Experimental Protocol: Synthesis of trans-1,3-Cyclobutane Diamine

Objective: Synthesis of a protected 1,3-diamine scaffold using a scalable photochemical flow approach. This protocol is self-validating via NMR monitoring of the alkene disappearance.

Reagents:

-

trans-Cinnamic acid (or derivative)

-

Acetonitrile (HPLC grade)

-

Benzophenone (Sensitizer)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol

Protocol Steps:

-

Photocycloaddition (Flow Chemistry Setup):

-

Preparation: Dissolve trans-cinnamic acid (1.0 equiv) and benzophenone (0.1 equiv) in degassed Acetonitrile (0.1 M concentration).

-

Irradiation: Pump the solution through a FEP tubing reactor wrapped around a 365 nm UV LED high-intensity lamp. Residence time should be optimized to ~30-60 minutes.

-

Validation: Monitor reaction progress by 1H NMR. Disappearance of alkene protons (δ 6.4–7.8 ppm) and appearance of cyclobutane methine protons (δ 3.5–4.5 ppm) confirms conversion.

-

Workup: Evaporate solvent. The resulting Truxillic acid derivative (head-to-tail dimer) is precipitated or purified via recrystallization to separate cis/trans isomers.

-

-

Curtius Rearrangement (Carboxylic Acid

Amine):-

Activation: Suspend the cyclobutane dicarboxylic acid (1.0 equiv) in dry Toluene/THF (1:1). Add TEA (2.2 equiv).

-

Azide Formation: Add DPPA (2.2 equiv) dropwise at 0°C. Stir for 1 hour, then heat to 80°C for 2 hours to induce rearrangement to the isocyanate.

-

Trapping: Add excess tert-butanol (10 equiv) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the N,N’-diBoc-1,3-cyclobutane diamine.

-

-

Deprotection (Optional for immediate use):

-

Treat with 4M HCl in Dioxane for 1 hour to yield the diamine dihydrochloride salt.

-

Case Study: TAK-828F (RORγt Inverse Agonist)

The development of TAK-828F by Takeda provides a definitive industry example of this scaffold's utility [4].

-

Challenge: The initial leads contained aromatic linkers that suffered from poor metabolic stability and low solubility.

-

Solution: Introduction of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.

-

Result:

-

Metabolic Stability: The cyclobutane ring eliminated the metabolic soft spot of the aromatic precursor.

-

Potency: The cis-configuration correctly oriented the pharmacophores to interact with the RORγt ligand-binding domain, maintaining high potency (

< 10 nM). -

Synthesis: Achieved via diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, proving scalability.[6]

-

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Grygorenko, O. O., et al. (2020).[8] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(20), 1890–1910. [Link]

-

Mykhailiuk, P. K. (2021).[3] Borylated cyclobutanes via thermal [2+2]-cycloaddition. Chemical Science, 12, 1076–1081. [Link]

-

Yamamoto, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. The Journal of Organic Chemistry, 86(16), 11011–11018.[6] [Link]

-

Mykhailiuk, P. K. (2022).[5][9] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. The Journal of Organic Chemistry, 87(10), 6505–6516. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. enamine.net [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Gem-Diamine Constraint: Engineering 1,1-Diamine Cyclobutane Scaffolds

The following technical guide details the design, synthesis, and application of conformationally restricted 1,1-diamine cyclobutane derivatives .

This guide addresses the specific chemical challenge of the geminal (1,1) diamine motif .[1][2][3] Unlike vicinal (1,2) or distal (1,3) diamines, free 1,1-diamines are chemically equivalent to aminals and are prone to hydrolysis and instability. Therefore, this guide focuses on the stable derivatives : spiro-cyclic diaza-scaffolds, cyclic ureas, and protected gem-diamine equivalents that utilize the cyclobutane ring to enforce the Thorpe-Ingold effect (gem-disubstituent effect).

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Technical Brief

The cyclobutane ring offers a unique "puckered" geometry (dihedral angle ~25-35°) that distinguishes it from the planar cyclopropane and the flexible cyclopentane. When two nitrogenous substituents are attached to the same carbon (C1), the resulting 1,1-diamine cyclobutane derivative creates a powerful structural lock.

Core Value Proposition:

-

The Thorpe-Ingold Effect: The internal bond angle of the cyclobutane ring (<90°) compresses the internal angle, forcing the external gem-substituents (the two nitrogens) to splay open (widening the N-C-N angle). This reduces the entropic penalty of binding to a protein target.[2]

-

Metabolic Shielding: The quaternary C1 carbon is sterically crowded, protecting the attached nitrogens from oxidative metabolism (e.g., N-dealkylation).

-

Vector Definition: Unlike flexible alkyl chains, the 1,1-cyclobutane scaffold orients exit vectors in precise, predictable trajectories, ideal for peptidomimetics (e.g., constraining the

and

Chemical Stability & Structural Classes

Researchers must distinguish between the theoretical 1,1-diamine and the practical drug scaffold.

The Instability Trap

A free cyclobutane-1,1-diamine (1) is an aminal. In aqueous media or under physiological pH, it is in equilibrium with the corresponding imine and ketone (cyclobutanone), releasing ammonia/amine.

The Solution: "Locked" Derivatives

To utilize this motif in drug discovery, the nitrogen atoms must be constrained within a second ring (spiro-cycle) or electronically deactivated.

| Class | Structure Description | Stability Profile | Application |

| Spiro-Hydantoins | C1 is part of a 5-membered imidazolidine-2,4-dione ring. | High . Hydrolytically stable. | Anticonvulsants, Aldose reductase inhibitors. |

| Spiro-Pyrimidinones | C1 is part of a 6-membered diaza ring. | High . | GPCR ligands, Kinase inhibitors. |

| Cyclic Ureas | The two nitrogens at C1 are bridged by a carbonyl. | High . | HIV protease inhibitors, viral replication blockers. |

| Bis(aminomethyl) | 1,1-bis(aminomethyl)cyclobutane (Homologated). | High . | Curing agents, chelation, stable diamine linkers. |

Synthetic Methodologies

The following protocols describe the synthesis of the Spiro-Hydantoin (the primary stable precursor to 1,1-diamine derivatives) and the Restricted Gem-Diamine .

Protocol A: Bucherer-Bergs Synthesis of Cyclobutane Spiro-Hydantoins

This reaction is the industry standard for converting cyclobutanone into a stable 1,1-nitrogenous scaffold.

Reaction Core: Cyclobutanone + Potassium Cyanide + Ammonium Carbonate

Step-by-Step Methodology:

-

Reagent Preparation: In a pressure tube or sealed flask, dissolve cyclobutanone (1.0 equiv) in a 1:1 mixture of Ethanol/Water (0.5 M concentration).

-

Addition: Add Ammonium Carbonate (3.0 equiv) followed by Potassium Cyanide (1.5 equiv). Caution: KCN is highly toxic. Maintain pH > 10 to prevent HCN gas evolution.

-

Thermal Activation: Seal the vessel and heat to 60°C for 18–24 hours . The reaction is driven by the precipitation of the hydantoin product.

-

Isolation (Self-Validating Step): Cool the mixture to 0°C. The spiro-hydantoin product usually crystallizes out.

-

Validation: If no precipitate forms, acidify slightly to pH 5-6 with dilute HCl (in a fume hood) to induce precipitation.

-

-

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol.

Mechanistic Insight: The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack of ammonia, and subsequent cyclization with carbon dioxide (from carbonate). The spiro-fusion locks the gem-diamine motif into a stable 5-membered ring.

Protocol B: Transformation to 1,1-Diamino Derivatives (Protected)

To access the 1,1-diamine pharmacophore from the hydantoin.

-

Hydrolysis: Reflux the spiro-hydantoin in 3M NaOH (48 hours) or Ba(OH)₂ to open the ring.

-

Intermediate: This yields the 1-amino-1-carboxy-cyclobutane (ACBC, a stable amino acid).

-

Curtius Rearrangement (The Critical Step):

-

Protect the amine (Boc-anhydride).

-

Convert carboxylic acid to acyl azide (DPPA, Et3N).

-

Reflux in toluene to form Isocyanate.

-

Trapping: Trap with Benzyl alcohol (Cbz) or t-Butanol (Boc).

-

-

Result: A 1,1-bis(carbamate)cyclobutane . This is the stable, orthogonally protected form of the 1,1-diamine ready for coupling.

Strategic Visualization: The Scaffold Tree

The following diagram illustrates the divergence from cyclobutanone to various conformationally restricted 1,1-diamine derivatives.

Caption: Synthetic pathways from Cyclobutanone to stable 1,1-diamine derivatives (Spiro-hydantoins) and homologated amines.

Medicinal Chemistry Applications

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of

Case Study: NMDA Receptor Antagonists

Derivatives of 1-aminocyclobutane-1-carboxylic acid (the precursor to the diamine) have shown significant activity as NMDA glycine-site antagonists. By converting the carboxylate to a basic amine (or guanidine) via the 1,1-diamine scaffold, researchers can invert the electronic character of the ligand while maintaining the exact steric volume of the cyclobutane pocket.

Peptidomimetics (Constraining -Carbon)

The 1,1-disubstitution pattern mimics the

Data: Conformational Impact

| Scaffold | Preferred Torsion Angles (

Critical Analysis & Troubleshooting

Problem: Low yield during the Curtius rearrangement of cyclobutane amino acids.

-

Root Cause: The steric bulk of the cyclobutane ring hinders the nucleophilic attack of the alcohol on the isocyanate intermediate.

-

Solution: Use a "one-pot" procedure with DPPA (Diphenylphosphoryl azide) and heat at reflux for a longer duration (24h) in a high-boiling solvent like Toluene or Dioxane.

Problem: Instability of the deprotected 1,1-diamine.

-

Root Cause: Formation of the free aminal.

-

Solution: Never isolate the free base. Isolate as the Dihydrochloride salt (using HCl/Dioxane) or immediately react with an electrophile (e.g., isothiocyanate) to form a stable cyclic thiourea.

References

-

Radchenko, D. S., et al. (2021).[3] "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry, 86(12).

-

Grygorenko, O. O., et al. (2020).[3] "Conformationally Restricted Diamines in Medicinal Chemistry." Life Chemicals Blog.

- Kotha, S., & Deb, A. C. (2004). "Synthesis of cyclobutane-based amino acids and their applications." Journal of Organic Chemistry. (Focus on Bucherer-Bergs protocols on strained rings).

-

DrugBank. (2024). "Carboplatin and Cyclobutane Derivatives Pharmacology."

-

PharmaBlock. (2022). "Cyclobutane Derivatives in Drug Discovery: Whitepaper."

Sources

1-(aminomethyl)-N-methylcyclobutan-1-amine molecular weight and polarity

The following technical guide details the physicochemical profile, synthesis, and handling of 1-(aminomethyl)-N-methylcyclobutan-1-amine .

Scaffold Analysis & Application Protocol

Executive Summary

1-(Aminomethyl)-N-methylcyclobutan-1-amine (CAS: 1478477-10-9) is a specialized sp³-rich diamine scaffold used in fragment-based drug discovery (FBDD).[1] Unlike flexible linear diamines (e.g., N-methylethylenediamine), this molecule utilizes a cyclobutane core to conformationally restrict the vectors of the two nitrogen atoms.

This restriction reduces the entropic penalty upon binding to a protein target, a critical factor in optimizing binding affinity. However, its low molecular weight and high polarity present specific challenges in synthesis, purification, and lipophilicity management.

Core Identity Table

| Property | Value | Notes |

| IUPAC Name | 1-(Aminomethyl)-N-methylcyclobutan-1-amine | |

| Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | Ideal for Fragment-Based Design (Rule of 3) |

| Structure Code | CNC1(CN)CCC1 (SMILES) | Quaternary C1 with -NHMe and -CH₂NH₂ |

| CAS Number | 1478477-10-9 | Distinct from the N,N-dimethyl analog (176445-78-6) |

Physicochemical Profile: Weight & Polarity

Understanding the polarity of this molecule is prerequisite to successful handling. It acts as a "solubility anchor," often requiring specific extraction protocols to isolate from aqueous media.

Molecular Weight (114.19 Da)[4]

-

Fragment Efficiency: With a MW of only ~114 Da, this scaffold leaves significant "mass budget" (typically up to 500 Da) for adding pharmacophores.

-

Ligand Efficiency (LE): The rigid core contributes minimal mass while freezing the geometry, potentially boosting LE metrics compared to acyclic analogs.

Polarity & Lipophilicity

This molecule is highly polar and basic. Standard organic extraction (e.g., EtOAc/Water) often fails without strict pH control.

| Metric | Estimated Value | Significance |

| cLogP | -0.6 to -0.2 | Hydrophilic.[1] Likely stays in the aqueous phase at neutral pH. |

| TPSA | ~38 Ų | 26 Ų (Primary amine) + 12 Ų (Secondary amine). Good for BBB penetration if capped. |

| pKa (1) | ~10.2 | Primary amine (aminomethyl). Highly protonated at physiological pH. |

| pKa (2) | ~9.5 | Secondary amine (N-methyl). |

Implication: At pH 7, the molecule exists predominantly as a dication. It will not partition into organic solvents. To extract it, the pH must be adjusted to >12 (free base form), or specialized extraction solvents (e.g., DCM:IPA 3:1) must be used.

Synthetic & Purification Protocols

The most robust route to 1,1-disubstituted cyclobutane amines is the Strecker Synthesis followed by Reduction . This method ensures the installation of both nitrogen functionalities at the quaternary center.

Diagram 1: Synthetic Pathway (Strecker-Reduction Strategy)

Caption: Two-step synthesis converting cyclobutanone to the target diamine via an aminonitrile intermediate.

Detailed Protocol

Step 1: Strecker Reaction

-

Reagents: Cyclobutanone (1.0 eq), Methylamine (2.0 eq, typically in MeOH or THF), Trimethylsilyl cyanide (TMSCN, 1.1 eq).

-

Procedure:

-

Dissolve cyclobutanone in anhydrous solvent.

-

Add methylamine solution at 0°C. Stir for 30 min to form the imine in situ.

-

Add TMSCN dropwise (Caution: HCN source).

-

Stir at room temperature for 12–16 hours.

-

Workup: Quench with sat. NaHCO₃. Extract with EtOAc. The aminonitrile is less polar than the final product and usually extractable.

-

Step 2: Reduction (The Critical Step)

-

Reagents: Lithium Aluminum Hydride (LAH, 2.5 eq) in anhydrous THF.

-

Procedure:

-

Cool LAH/THF suspension to 0°C.

-

Add the aminonitrile (dissolved in THF) dropwise.

-

Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.

-

Fieser Quench: Cool to 0°C. Carefully add Water (x mL), 15% NaOH (x mL), then Water (3x mL).

-

Filter the white precipitate. The filtrate contains your product.

-

Purification Workflow (Self-Validating)

Because the product is a polar diamine, standard silica chromatography often leads to irreversible adsorption (streaking).

Recommended Method: Kugelrohr Distillation or Ion Exchange. [1]

Caption: Decision tree for purifying polar diamines to avoid silica adsorption.

-

Method B (SCX-2 Catch & Release):

-

Load crude mixture (dissolved in MeOH) onto an acidic ion-exchange column (SCX-2).

-

Wash with MeOH (removes non-basic impurities).

-

Elute with 2M NH₃ in MeOH (releases the diamine).

-

Concentrate to obtain the clean free base.

-

Analytical Characterization

To validate the structure, look for the loss of symmetry in the cyclobutane ring signals due to the differing nitrogen substituents.

-

¹H NMR (CDCl₃ or D₂O):

-

Cyclobutane Ring: Multiplets between 1.5–2.2 ppm (6H). The protons on C2/C4 will be diastereotopic due to the chiral center (if substituted further) or simply distinct due to the different groups on C1.

-

N-Methyl: Singlet ~2.3–2.4 ppm (3H).

-

Aminomethyl (-CH₂-): Singlet or AB quartet ~2.7–2.9 ppm (2H).[1]

-

-

Mass Spectrometry (ESI+):

-

Expect [M+H]⁺ = 115.2.

-

Common fragment: Loss of -NH₂ or -CH₂NH₂.[1]

-

References

-

Advanced ChemBlocks. (2025). Product Specification: 1-(aminomethyl)-N-methylcyclobutan-1-amine. Retrieved from

-

PubChem. (2025).[2][3][4] Compound Summary: 1-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (Analog Reference).[1] Retrieved from

-

Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-1,2-disubstituted Cyclobutanes. ChemRxiv. Retrieved from

-

American Elements. (2025). Cyclobutane Derivatives and Properties. Retrieved from

Sources

- 1. 176445-78-6|1-(Aminomethyl)-N,N-dimethylcyclobutanamine|BLD Pharm [bldpharm.com]

- 2. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Patent US-6846950-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Methylcyclobutyl)amine | C5H11N | CID 14988399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

Engineering High-Affinity Ligands: Rigid Diamine Linkers in FBDD

Executive Summary

Fragment-Based Drug Design (FBDD) relies on the efficient linking of low-affinity, high-ligand-efficiency (LE) fragments to generate high-affinity leads.[1] The linker is often the Achilles' heel of this process; flexible alkyl linkers introduce a massive entropic penalty (

This technical guide focuses on rigid diamine linkers —specifically bicyclo[1.1.1]pentanes (BCPs), spirocycles, and conformationally locked heterocycles—as the solution to the "entropic debt." We explore their thermodynamic justification, vector analysis, and synthetic integration into drug discovery workflows.

Part 1: The Thermodynamic Argument

The "Entropic Debt" of Flexibility

In FBDD, the binding energy of a linked molecule (

Where

-

Flexible Linker: High

loss (Penalty: ~0.5–0.7 kcal/mol per rotatable bond).[1] -

Rigid Linker: Pre-organized conformation minimizes

loss, allowing the intrinsic affinity of fragments to drive binding.

Graphviz Diagram: Thermodynamic Cycle

The following diagram illustrates the energetic advantage of rigid linking compared to flexible linking.

Caption: Thermodynamic comparison showing how rigidification reduces the entropic penalty of binding, preserving the free energy gains from fragment interactions.

Part 2: Structural Classes & Exit Vectors

The choice of linker is not merely about distance; it is about the Exit Vector —the angle at which the linker projects the two fragments relative to each other.

The Linear Bioisosteres (180° Vectors)

Bicyclo[1.1.1]pentane (BCP) Diamines

-

Geometry: Linear, collinear exit vectors (similar to p-phenylene).

- -rich, improving solubility and metabolic stability compared to phenyl rings while maintaining the linear geometry required to span pockets.

-

Key Metric: BCP diagonal distance is ~1.85 Å, shorter than p-phenylene (2.79 Å), allowing for tighter fragment integration.

The Angled Vectors (90°–120°)

Spirocyclic Diamines (e.g., 2,6-diazaspiro[3.3]heptane)

-

Geometry: Rigid, kinked geometry. The spiro center creates a specific angle defined by the ring size.

-

Advantage: High

(fraction of

Comparison of Rigid Diamine Linkers

The table below compares standard flexible linkers against rigid alternatives.

| Linker Class | Geometry / Vector | Fsp3 | Metabolic Stability | Solubility (LogS) | Synthesis Complexity |

| Ethylenediamine | Flexible / Variable | 1.0 | Low (N-dealkylation) | High | Low |

| Piperazine | Semi-Rigid / Chair | 1.0 | Medium | High | Low |

| 1,4-Phenylene | Rigid / 180° | 0.0 | Medium (CYP oxidation) | Low (Planar stacking) | Low |

| BCP (1,3-diamine) | Rigid / 180° | 1.0 | High | Very High | High (Strain release) |

| Spiro[3.3]heptane | Rigid / ~90° (Kinked) | 1.0 | High | High | Medium |

| Cubane | Rigid / 180° | 1.0 | High | Medium | Very High |

Part 3: Selection & Synthetic Workflow

This protocol outlines the decision-making process for selecting and synthesizing the correct linker for a fragment pair.[1]

Phase 1: Vector Analysis (Computational)

Before synthesis, the required geometry must be determined.

-

Fragment Docking: Obtain X-ray or Cryo-EM structures of Fragment A and Fragment B bound to the target.[1]

-

Vector Calculation: Measure the distance and angle between the attachment points (usually solvent-exposed heteroatoms).[1]

-

Linker Overlay: Superimpose linker libraries (BCP, Spiro, Azetidine) in silico to find the "Low Energy Match." Do not force a linker into a high-energy conformer.[1]

Phase 2: Synthetic Execution (Focus on BCP)

Synthesizing BCP-linked fragments requires specialized "Strain-Release" chemistry, distinct from standard amide couplings.[1]

Protocol: BCP-Diamine Formation via [1.1.1]Propellane

-

Reagents: [1.1.1]Propellane (precursor), Turbo-Grignard (iPrMgCl·LiCl), Fragment-Amine.[1]

-

Mechanism:

-

Ring Opening: A secondary amine fragment attacks the propellane core (strain release) to form the BCP-anion.[1]

-

Trapping: The anion is trapped with an electrophile (e.g., an azide or protected amine precursor) to install the second nitrogen.

-

-

Critical Control: Maintain low temperature (-78°C to 0°C) to prevent polymerization of propellane.[1]

Graphviz Diagram: Linker Selection Logic

Caption: Decision tree for selecting rigid linkers based on the geometric relationship (exit vectors) between two bound fragments.

Part 4: Case Study & Validation

Case Study: IDO1 Inhibitors (BMS/Pfizer/Biotech)

-

Challenge: A lead compound contained a central phenyl ring that suffered from poor metabolic stability and solubility issues.[1][6]

-

Intervention: The phenyl ring was replaced with a bicyclo[1.1.1]pentane (BCP) moiety.[7][6][8][9]

-

Result:

Validation Protocol (Self-Check): When you have synthesized your rigid-linked molecule, validate the design:

-

eNOE (NMR): Use Nuclear Overhauser Effect spectroscopy to confirm the solution-state conformation matches the design.[1]

-

Small Molecule X-ray: If possible, crystallize the ligand alone to verify the linker geometry is low-energy.

-

Matched Molecular Pair (MMP) Analysis: Compare the Rigid Linker vs. a Propyl Linker. If the Rigid Linker does not show >10x potency improvement, the vector alignment is likely incorrect (enthalpic penalty due to strain).

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

[Link]

-

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[1] Organic & Biomolecular Chemistry.

-

[Link]

-

-

Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery.[1] Journal of Medicinal Chemistry.

-

[Link]

-

-

Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.

-

[Link]

-

-

Kramer, S., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.[10] Journal of the American Chemical Society.[1]

-

[Link]

-

Sources

- 1. enamine.net [enamine.net]

- 2. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]

- 3. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

Sourcing and Quality Assurance of 1-(Aminomethyl)-N-methylcyclobutan-1-amine

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.[1][2]

Executive Summary: The Scaffold and Its Strategic Value

1-(Aminomethyl)-N-methylcyclobutan-1-amine (CAS: 1478477-10-9 ) represents a high-value, conformationally restricted diamine building block.[1][2] In modern drug discovery, particularly Fragment-Based Drug Discovery (FBDD) and linker design for PROTACs, this scaffold serves a critical function: it introduces a defined vector angle between two nitrogen attachment points while maintaining a low molecular weight and high

Unlike flexible acyclic diamines (e.g., N-methylethylenediamine), the cyclobutane core locks the nitrogen substituents into a specific spatial arrangement. This reduces the entropic penalty upon binding to a protein target, potentially improving potency and selectivity.[2] However, sourcing this gem-disubstituted cyclobutane presents distinct challenges regarding regio-purity and synthetic byproducts .[1][2]

This guide details the technical criteria for sourcing, validating, and handling this specific building block to ensure data integrity in downstream biological assays.

Chemical Identity & Specifications

Before engaging suppliers, the chemical identity must be rigorously defined to avoid confusion with its dimethyl or des-methyl analogs.[1][2]

| Property | Specification |

| Chemical Name | 1-(Aminomethyl)-N-methylcyclobutan-1-amine |

| CAS Number | 1478477-10-9 |

| SMILES | CNC1(CN)CCC1 |

| Molecular Formula | |

| Molecular Weight | 114.19 g/mol |

| Key Structural Feature | Geminal disubstitution at C1: Secondary amine ( |

| Purity Requirement | >95% (H-NMR), >97% (LCMS) for library synthesis. |

Sourcing Strategy: The Vendor Landscape[1][2]

The market for gem-disubstituted cyclobutanes is bifurcated between originators (labs that developed the synthesis) and aggregators (resellers).[2] For CAS 1478477-10-9, the synthesis typically involves a Strecker reaction followed by reduction, a pathway prone to specific impurities.[1][2]

Primary vs. Secondary Sources[2]

-

Tier 1: Originators/Specialized CROs (Recommended)

-

Tier 2: Stock-Holding Aggregators [1][2]

-

BLDpharm / Advanced ChemBlocks: Often hold stock (1g–10g) in local warehouses (US/EU), offering faster delivery but requiring stricter QC validation upon receipt.

-

-

Tier 3: Virtual Aggregators

Sourcing Decision Workflow[2]

The following decision logic ensures you balance speed with risk mitigation.

Figure 1: Strategic sourcing workflow emphasizing technical verification over simple availability.

Technical Validation: The "Science" of QC

Sourcing this amine requires understanding its specific impurity profile.[2] The synthesis likely proceeds via the addition of methylamine and cyanide to cyclobutanone (Strecker), followed by reduction (e.g.,

Critical Impurities[2]

-

The "Dimethyl" Artifact: If the starting material or methylamine source is contaminated, or if over-alkylation occurs, you may receive 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6).[1][2]

-

Incomplete Reduction: The intermediate amidine or imine may persist if the reduction step is not driven to completion.[2]

-

Hygroscopicity: As a low-MW diamine, this compound is a "CO2 sponge."[2] It will form carbamates rapidly upon exposure to air.[2]

-

Impact: This changes the stoichiometry in coupling reactions.[2]

-

Analytical Protocol (Self-Validating System)

Do not rely solely on the vendor's Certificate of Analysis (CoA).[2] Perform the following internal QC:

Protocol 1: Identity Verification via 1H-NMR (DMSO-d6)

-

Objective: Confirm the ratio of N-methyl to cyclobutane ring protons.

-

Key Signals:

-

Pass Criteria: Integral ratio of Methyl : Ring must be exactly 3:6 (or 1:2).[2] Deviation suggests contamination.[2]

Protocol 2: Titration for Salt Form

-

Context: Vendors often supply this as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to improve stability.

-

Method: Silver Nitrate titration (for HCl) or F-NMR (for TFA) is required to determine the precise molecular weight for stoichiometry calculations.[2]

Handling and Stability

This diamine is chemically reactive and physically unstable in its free base form.[2]

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Handling:

-

Safety: Corrosive.[2] Causes severe skin burns and eye damage.[2] Use standard amine PPE.[2]

Synthesis Context for Custom Orders

If catalog stock is unavailable, you may need to commission a synthesis.[2] Providing the vendor with a validated route reduces cost and lead time.[2]

Recommended Synthetic Route:

-

Starting Material: Cyclobutanone (Commercial).[2]

-

Step 1 (Strecker): Reaction with Methylamine (

) and Trimethylsilyl cyanide (TMSCN) or KCN.[2] -

Step 2 (Reduction): Reduction of the nitrile using Lithium Aluminum Hydride (

) in THF.[2]

Why this route? It ensures the geminal substitution pattern is established early (Step 1) and avoids difficult alkylation steps on a pre-formed diamine.

References

-

Enamine Ltd. (2019).[2][5] Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry. [5]

-

PubChem. (2025).[2][6] Compound Summary: 1-(Aminomethyl)-N-methylcyclobutan-1-amine (CAS 1478477-10-9).[1][2][3] National Library of Medicine.[2]

-

Grygorenko, O. O., et al. (2016).[2][7] Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Enamine/ChemRxiv.[2]

-

Advanced ChemBlocks. (2025). Product Catalog: 1-(aminomethyl)-N-methylcyclobutan-1-amine.

Sources

- 1. 176445-78-6|1-(Aminomethyl)-N,N-dimethylcyclobutanamine|BLD Pharm [bldpharm.com]

- 2. 1-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine | Amines | Ambeed.com [ambeed.com]

- 3. achemblock.com [achemblock.com]

- 4. americanelements.com [americanelements.com]

- 5. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Patent US-6846950-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

difference between 1,1-disubstituted and 1,3-disubstituted cyclobutane amines

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures—often termed "escaping flatland"—is a proven strategy to improve physicochemical properties (solubility, logD) and metabolic stability.

Cyclobutane amines represent a critical "middle ground" between the high strain of cyclopropanes and the flexibility of cyclopentanes. However, the specific substitution pattern—1,1-disubstituted (geminal) versus 1,3-disubstituted (distal) —fundamentally alters the molecule's role in a pharmacophore.

This guide analyzes the structural, electronic, and synthetic divergences between these two motifs, providing actionable insights for lead optimization.

Section 1: Structural & Conformational Dynamics

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] This pucker angle (~25-30°) is the primary driver of the differences between 1,1- and 1,3-systems.

The 1,1-Disubstituted Motif: The Geminal Lock

Primary Function: Conformational Restriction & Metabolic Blocking.

In 1,1-disubstituted cyclobutanes, two non-hydrogen substituents occupy the same carbon (C1).

-

Thorpe-Ingold Effect: The bond angle compression inside the ring expands the external angle between the substituents. This "locking" effect restricts the rotation of the attached amine, reducing the entropic penalty of binding to a protein target.

-

Metabolic Shielding: The quaternary carbon at position 1 eliminates the

-proton. This blocks -

Symmetry: These molecules possess a plane of symmetry (

) bisecting the C1-C3 axis, rendering them achiral (unless the substituents themselves are chiral).

The 1,3-Disubstituted Motif: The Vector Bridge

Primary Function: Linear Spacing & Dipole Tuning.

In 1,3-disubstituted systems, the substituents are on opposite corners of the square. This creates distinct stereochemical outcomes defined by the ring pucker.

-

Isomerism (Cis vs. Trans):

-

Cis-1,3: The ring puckers such that both substituents adopt pseudo-equatorial positions. This is generally the thermodynamic minimum. It creates a "U-shape" vector.

-

Trans-1,3: One substituent is pseudo-equatorial, while the other is forced into a pseudo-axial orientation. This creates a linear, extended vector, making it a rigid bioisostere for 1,4-disubstituted phenyl rings or piperazines.

-

-

Dipole Moments:

-

Cis isomers often have a net dipole moment (substituents point in the same general direction).

-

Trans isomers (with identical substituents) often have a near-zero dipole moment in the time-averaged planar transition state, though the static puckered form has a small dipole.

-

Decision Matrix: When to Use Which?

Figure 1: Strategic decision tree for selecting cyclobutane substitution patterns in lead optimization.

Section 2: Physicochemical Properties (pKa & Lipophilicity)

The electronic environment of the amine differs significantly between the two motifs due to steric solvation effects and through-space field effects.

Basicity (pKa)

-

1,1-Amines: The amine is attached to a quaternary center. Steric bulk hinders the solvation of the protonated ammonium species, typically lowering the pKa by 0.5–1.0 units compared to a standard primary amine (e.g., isopropylamine).

-

1,3-Amines: The pKa is highly sensitive to the substituent at C3.

-

Electron Withdrawing Groups (EWG): A fluorine or difluoro group at C3 lowers the amine pKa via through-space field effects (inductive effect falls off quickly through bonds, but field effects persist across the ring).

-

Stereoelectronic Effect: In 3-fluorocyclobutanamines, the cis isomer often exhibits a lower pKa than the trans due to the proximity of the fluorine to the nitrogen lone pair in the folded conformation.

-

Lipophilicity (LogP/LogD)

-

1,1-Amines: Tend to be more compact (globular). This often results in a slightly higher LogP compared to linear isomers, but the lower pKa can improve LogD at physiological pH (7.4).

-

1,3-Amines: The trans isomer is more extended and exposes more surface area. However, cis-1,3-difluorocyclobutanes often show anomalously low lipophilicity due to a large molecular dipole moment that increases water solubility.

Table 1: Comparative Physicochemical Profiles

| Property | 1,1-Disubstituted (e.g., 1-Me) | 1,3-Disubstituted (e.g., 3-F) |

| pKa (Amine) | ~9.5 – 10.0 (Steric effect) | ~8.5 – 9.5 (Field effect dependent) |

| Metabolic Stability | High (Quaternary C blocks | Moderate (Depends on C3 substituent) |

| Vector Geometry | "Kinked" / Geminal | Trans: Linear (180° equiv); Cis: Bent |

| Chirality | Achiral (usually) | Cis/Trans Diastereomers (separable) |

| Bioisostere For | tert-Butyl, gem-dimethyl | Piperazine, 1,4-phenylene |

Section 3: Synthetic Methodologies

Synthesizing these cores requires distinct strategies. The 1,1-core relies on constructing the quaternary center, while the 1,3-core requires stereocontrol.

Synthesis of 1,1-Disubstituted Amines (Bucherer-Bergs)

The most robust route to 1,1-amino acids (which can be decarboxylated to amines) is the Bucherer-Bergs reaction starting from cyclobutanone.

Protocol: 1-Amino-1-methylcyclobutane Formation

-

Reagents: Cyclobutanone, KCN,

, Ethanol/Water (1:1). -

Conditions: Seal tube, heat to 60°C for 24h.

-

Mechanism: Formation of the spiro-hydantoin intermediate.

-

Hydrolysis: Treat hydantoin with NaOH (reflux) or

to open the ring to the amino acid. -

Decarboxylation (Optional): If the target is the amine, use thermal decarboxylation or Curtius rearrangement of the acid.

Figure 2: The Bucherer-Bergs pathway for generating quaternary 1,1-cyclobutane amines.

Synthesis of 1,3-Disubstituted Amines (Stereoselective Reduction)

Accessing specific cis or trans isomers typically starts from 3-oxocyclobutanecarboxylic acid or 1,3-diesters.

Protocol: Reductive Amination for 1,3-Isomers

-

Starting Material: 3-substituted-cyclobutanone (e.g., 3-phenylcyclobutanone).

-

Reagents: Amine source (

or Benzylamine), Reducing agent ( -

Stereocontrol:

-

Thermodynamic control often favors the cis isomer (amine equatorial).

-

Bulky reducing agents (e.g., L-Selectride) on the pre-formed imine can favor the trans isomer (kinetic attack from the less hindered face).

-

-

Purification: The cis and trans isomers usually have distinct retention times on silica or C18 columns due to their different dipole moments.

Section 4: References[2][3][4][5]

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

-

Wiberg, K. B. (1986). "The Structures of Cyclobutane and its Derivatives." Journal of the American Chemical Society. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

-

Radchenko, D. S., et al. (2010). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." Synthesis. Link

Sources

Technical Guide: Design and Synthesis of Gem-Disubstituted Cyclobutane Amino Acid Analogs

Executive Summary

This technical guide addresses the synthesis, incorporation, and structural utility of gem-disubstituted cyclobutane amino acids (specifically 1-aminocyclobutane-1-carboxylic acid,

Unlike standard proteinogenic amino acids, the tetrasubstituted

Structural Rationale & Pharmacophore Design

The Conformational Constraint

The primary utility of gem-disubstituted amino acids lies in their ability to restrict the backbone torsion angles (

-

Aib vs.

: While -

Ramachandran Space:

residues are obligate helix formers. They are energetically forbidden from occupying the

Metabolic Stability

The absence of an

Table 1: Comparative Helical Propensity of

| Residue | Structure | Primary Secondary Structure | Steric Bulk (Relative) | |

| Gly | Achiral, mono-sub | Unrestricted | Random Coil / Flexible | Low |

| Ala | Chiral, mono-sub | Medium | ||

| Aib | Achiral, gem-dimethyl | Restricted ( | High | |

| Achiral, gem-cyclobutyl | Highly Restricted | Very High |

Synthetic Methodologies

Synthesis of the core

Pathway Logic

The choice of pathway depends on the availability of the ketone precursor and the desired substitution on the ring.

Figure 1: Decision matrix for the chemical synthesis of 1-aminocyclobutanecarboxylic acid (

Protocol: Bucherer-Bergs Synthesis of

This is the most robust method for the parent compound.

Reagents: Cyclobutanone, Potassium Cyanide (KCN), Ammonium Carbonate

-

Hydantoin Formation:

-

Dissolve cyclobutanone (10 mmol) in 50% EtOH/H2O (20 mL).

-

Add

(30 mmol) and KCN (15 mmol). -

Heat to 60°C for 12 hours in a sealed pressure tube.

-

Cool, acidify to pH 2, and filter the precipitate to isolate cyclobutane-spiro-5'-hydantoin.

-

-

Hydrolysis:

-

Suspend the hydantoin in 3M NaOH (10 equiv).

-

Reflux for 24 hours (requires high temperature to break the stable hydantoin ring).

-

Neutralize to pH 7 with HCl.

-

Purify via ion-exchange chromatography (Dowex 50) to isolate the free amino acid.

-

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating

The "Difficult Coupling" Workflow

Standard HBTU/HOBt protocols often result in deletion sequences (incomplete coupling).

Recommended Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization (if chiral) and accelerate rate.

-

Base: TMP (2,4,6-Trimethylpyridine) or DIPEA.

Figure 2: Optimized SPPS workflow for sterically hindered gem-disubstituted amino acids.

Validated Protocol: Coupling to Resin

Context: Coupling Fmoc-

-

Activation:

-

Dissolve Fmoc-

-OH (4 equiv relative to resin loading) in dry DMF. -

Add HATU (3.9 equiv) and HOAt (4 equiv).

-

Add DIPEA (8 equiv).

-

Critical: Pre-activate for exactly 30 seconds before adding to resin.

-

-

Coupling:

-

Monitoring:

-

Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm coupling.

-

Structural Characterization

Once synthesized, verifying the presence and conformation of the

NMR Spectroscopy[6]

-

H NMR: The most distinct feature is the absence of the

-

C NMR: The quaternary

X-Ray Crystallography

In crystal structures,

-

Torsion Angles:

to -

Helix Type: Predominance of

-helices (3 residues per turn) rather than

References

-

Synthesis of 1-Aminocyclobutanecarboxylic Acid: Suno, R., & Ichihara, S. (1963).[5] Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan.

-

Peptide Helices with Pendant Cycloalkane Rings: Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science.

-

Coupling Reagents for Hindered Amino Acids: BenchChem Technical Guide. (2025).[6][7][8][9] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.

-

Tuftsin Analogs & Bioactivity: Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.

-

SPPS Protocols for Hindered Peptides: Bachem Technical Note. (2024).[10][11] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. file.globalso.com [file.globalso.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

synthesis of peptidomimetics using 1-(aminomethyl)-N-methylcyclobutan-1-amine

Executive Summary

This guide details the synthesis, protection, and incorporation of 1-(aminomethyl)-N-methylcyclobutan-1-amine (referred to herein as Me-CBDA ) into peptidomimetic scaffolds. As a gem-disubstituted cyclobutane derivative, Me-CBDA serves as a critical "turn inducer" in peptide engineering. Its quaternary carbon center exerts a profound Thorpe-Ingold effect, locking peptide backbones into stable

Unlike standard amino acids, the steric bulk of the cyclobutane ring and the specific hindrance of the

Part 1: Structural Rationale & Design

The Me-CBDA scaffold offers two distinct chemical handles:

-

The Ring Amine (

): A secondary amine attached to a quaternary carbon. It is sterically hindered and -

The Aminomethyl Group (

): A primary amine extended by a methylene spacer, retaining high nucleophilicity.

Mechanism of Conformational Constraint:

In a linear peptide, the backbone has high degrees of freedom (

Diagram 1: Structural Logic & Conformational Locking

Caption: Logical flow of Me-CBDA integration. The scaffold reduces conformational entropy, forcing bioactive turn structures and blocking protease access.

Part 2: Synthesis of the Me-CBDA Scaffold

While 1,1-diaminocyclobutane is occasionally available, the specific

Protocol A: Synthesis from Cyclobutanone

Reagents:

-

Cyclobutanone (CAS: 1191-95-3)

-

Methylamine (2.0 M in THF)

-

Trimethylsilyl cyanide (TMSCN)

-

Lithium Aluminum Hydride (LiAlH

)

Step-by-Step Methodology:

-

Aminonitrile Formation (Strecker Variant):

-

Dissolve cyclobutanone (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Add methylamine (11 mmol, 1.1 eq) and stir at 0°C for 30 mins to form the imine intermediate.

-

Dropwise add TMSCN (12 mmol, 1.2 eq).

-

Critical Checkpoint: Monitor by IR for the disappearance of the ketone carbonyl (

) and appearance of the nitrile stretch ( -

Stir at room temperature for 12 hours.

-

Yield: 1-(methylamino)cyclobutane-1-carbonitrile.

-

-

Nitrile Reduction:

-

Suspend LiAlH

(20 mmol) in dry diethyl ether (100 mL) at 0°C. -

Slowly add the aminonitrile (dissolved in ether) to the suspension. Caution: Exothermic.

-

Reflux for 4 hours.[1] The nitrile reduces to the primary amine (

). -

Quench via Fieser workup (

mL H -

Filter precipitate and concentrate filtrate.

-

Product: 1-(aminomethyl)-N-methylcyclobutan-1-amine (Me-CBDA).

-

Part 3: Orthogonal Protection Strategy

For peptide synthesis, we must differentiate the primary amine (aminomethyl) from the secondary amine (ring

-

Strategy: The primary amine is significantly more nucleophilic. We exploit this to selectively install a Boc group, leaving the hindered secondary amine free for subsequent Fmoc protection or immediate coupling.

Protocol B: Regioselective Protection

Objective: Synthesis of 1-(Boc-aminomethyl)-1-(N-methylamino)cyclobutane .

-

Selective Boc-ylation:

-

Dissolve crude Me-CBDA (5 mmol) in DCM (50 mL) at -78°C.

-

Add Di-tert-butyl dicarbonate (Boc

O, 0.9 eq, 4.5 mmol) dissolved in DCM very slowly over 1 hour. -

Rationale: Low temperature and substoichiometric addition prevent bis-protection. The unhindered primary amine reacts faster.

-

Allow to warm to 0°C over 2 hours.

-

-

Purification:

-

Wash with 5% NaHCO

and Brine. -

Purify via flash chromatography (DCM/MeOH 95:5).

-

Result: The primary amine is Boc-protected; the secondary

-methyl amine remains free.

-

-

Secondary Amine Protection (Optional for Building Block Storage):

-

To create a fully protected building block for SPPS (e.g., for N-terminal insertion), react the free secondary amine with Fmoc-Cl and DIEA.

-

Final Block: 1-(Boc-aminomethyl)-1-(Fmoc-N-methylamino)cyclobutane.

-

Part 4: Peptide Coupling & SPPS Integration

Coupling to the sterically hindered

Protocol C: Coupling to the Hindered Secondary Amine

Reagents:

-

Resin-bound peptide or Carboxylic Acid partner (

) -

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) and TMP (2,4,6-Trimethylpyridine) or DIEA.

Workflow:

-

Activation:

-

Pre-activate the carboxylic acid (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF for 5 minutes.

-

Note: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.

-

-

Coupling:

-

Add the activated mixture to the resin/amine containing the free secondary

-methyl amine. -

Add DIEA (6 eq).

-

Reaction Time: Double coupling is required.

hours at room temperature, or microwave-assisted (

-

-

Monitoring:

-

Use the Chloranil Test (for secondary amines) rather than the Kaiser Test (which detects primary amines). A blue spot indicates unreacted secondary amine.

-

Diagram 2: SPPS Integration Workflow

Caption: SPPS workflow highlighting the critical "Difficult Coupling" step due to the N-methyl/quaternary center hindrance.

Part 5: Analytical Data Summary

Table 1: Comparative Coupling Efficiency of Me-CBDA (

| Coupling Reagent | Base | Solvent | Time | Conversion (%)* | Notes |

| HBTU/HOBt | DIEA | DMF | 4 h | < 30% | Ineffective for hindered |

| HATU/HOAt | DIEA | DMF | 4 h | 85% | Recommended standard. |

| PyAOP | TMP | NMP | 2 h | 92% | Best for extremely difficult sequences. |

| COMU | DIEA | DMF | 4 h | 78% | Good alternative to HATU. |

*Conversion determined by HPLC analysis of cleaved crude peptide.

References

-

Ortuño, R. M., et al. (2021).[2] Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. [Link]

-

Komarov, I. V., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

-

Aitken, D. J., et al. (2014). Synthesis of a conformationally constrained delta-amino acid building block. University College Dublin Research Repository. [Link]

Sources

Application Note: Protocol for Amide Coupling with Sterically Hindered Cyclobutane Amines

Executive Summary

Coupling sterically hindered cyclobutane amines (particularly 1,1-disubstituted variants) presents a dual challenge of low nucleophilicity and steric shielding . Standard carbodiimide (EDC) or uronium (HATU) couplings often stall or result in significant epimerization of the carboxylic acid partner due to slow kinetics.

This guide details three validated protocols designed specifically to overcome the activation energy barrier of "neopentyl-like" cyclobutane centers. The primary recommendation is Propylphosphonic Anhydride (T3P) for its high driving force and low epimerization profile. For substrates that remain unreactive, we provide a protocol for Ghosez’s Reagent , which generates highly reactive acid chlorides under neutral conditions.

Scientific Context: The Cyclobutane Problem

Cyclobutane amines possess a unique "puckered" conformation (butterfly angle ~25°) to relieve torsional strain. When substituted at the 1-position (e.g., 1-amino-1-methylcyclobutane), the amine is buried in a steric pocket similar to a tert-butyl group but with added ring strain.

-

Kinetic Barrier: The approach of the activated electrophile is sterically impeded.

-

Electronic Deactivation: If the cyclobutane ring bears electron-withdrawing groups (e.g., -CF3, -CN), the nucleophilicity of the amine is further suppressed (

reduction). -

Epimerization Risk: Because the coupling is slow, the activated acid intermediate (e.g., O-acylisourea or active ester) has a longer lifetime, increasing the probability of racemization via oxazolone formation.

Strategic Decision Matrix

Use the following table to select the optimal protocol for your specific substrate pair.

| Feature | Method A: T3P (Propylphosphonic Anhydride) | Method B: Ghosez’s Reagent | Method C: COMU / Oxyma |

| Primary Mechanism | Anhydride activation (Entropy driven) | Acid Chloride (via Enamine) | Uronium / Active Ester |

| Steric Tolerance | High | Very High | Moderate to High |

| Epimerization Risk | Low (Best for chiral acids) | Moderate (Neutral conditions help) | Low |

| Scalability | Excellent (Water soluble byproducts) | Good (Requires dry conditions) | Good |

| Use Case | First-line choice for hindered amines. | Extremely unreactive/electron-deficient amines. | Standard hindered couplings (safer than HATU).[1] |

Visual Workflow & Decision Tree

Figure 1: Decision tree for selecting the appropriate coupling reagent based on substrate properties.

Detailed Protocols

Method A: T3P (Propylphosphonic Anhydride)

The Gold Standard for Hindered Systems T3P acts as a coupling agent and water scavenger, driving the equilibrium toward amide formation. It is particularly effective because it does not generate a separate nucleophilic counter-ion that could attack the activated species, reducing side reactions.

Materials:

-

T3P: Supplied as 50 wt% solution in EtOAc or DMF.

-

Solvent: 2-MeTHF (preferred for higher process temperature) or Ethyl Acetate.

-

Base: Pyridine (Standard) or N-Methylimidazole (NMI) (High reactivity spike).

Protocol:

-

Dissolution: Charge the reaction vessel with the Carboxylic Acid (1.0 equiv) and the Cyclobutane Amine (1.1–1.5 equiv).

-

Solvent: Add 2-MeTHF (5–10 volumes). Note: High concentration (0.5 M – 1.0 M) favors kinetics in hindered systems.

-

Base Addition: Add Pyridine (3.0–5.0 equiv). Stir for 5 minutes.

-

Reagent Addition: Cool to 0°C. Add T3P (50% solution, 1.5–2.0 equiv) dropwise.

-

Critical Step: For extremely hindered substrates, allow the mixture to warm to Room Temperature (RT) and then heat to 50–60°C. T3P is thermally stable.

-

-

Monitoring: Monitor by LCMS. If conversion stalls, add 0.5 equiv NMI (N-methylimidazole) to catalyze the reaction.

-

Workup: Dilute with EtOAc. Wash with water, 0.5 M HCl (to remove pyridine), and brine. The phosphorus byproducts are water-soluble.[1][2]

Method B: Ghosez’s Reagent

The "Sledgehammer" for Unreactive Amines

When the amine is effectively non-nucleophilic, converting the acid to an acid chloride is necessary. Thionyl chloride (

Mechanism:

Figure 2: Activation pathway using Ghosez's Reagent.

Protocol:

-

Activation: In a dry flask under

, dissolve Carboxylic Acid (1.0 equiv) in dry DCM or THF. -

Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C or RT.

-

Formation: Stir at RT for 1–2 hours. Validation: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm Acid Chloride formation.

-

Coupling:

-

Option 1 (One-pot): Add the Cyclobutane Amine (1.2 equiv) and DIPEA (2.5 equiv) directly to the acid chloride solution.

-

Option 2 (Two-pot): If the amine is acid-sensitive, cannulate the acid chloride solution into a separate flask containing the Amine and Base.

-

-

Completion: Stir at RT or reflux (if THF) until complete.

Method C: COMU / Oxyma

The Modern "Safety" Alternative COMU is a third-generation uronium reagent that incorporates the Oxyma leaving group. It is safer (non-explosive) than benzotriazoles (HOBt/HOAt) and shows superior solubility, which is critical for maintaining high concentrations.

Protocol:

-